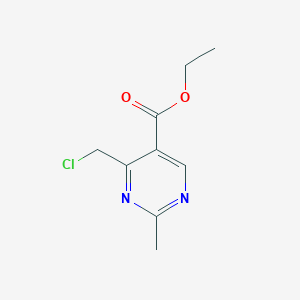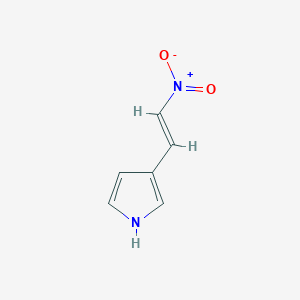
3-(2-Nitroethenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitroethenyl)-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with a nitroethenyl group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethenyl)-1H-pyrrole typically involves the condensation of pyrrole with nitroethene derivatives. One common method is the reaction of pyrrole with 2-nitroethanal under basic conditions, which leads to the formation of the desired product through a Michael addition reaction . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitroethenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitroethenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-Nitroethenyl)-1H-pyrrole involves its interaction with various molecular targets, depending on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Nitrovinyl)-1H-indole: Similar in structure but with an indole ring instead of a pyrrole ring.
2-Nitro-4-(2-nitroethenyl)phenol: Contains a phenol ring with similar nitroethenyl substitution.
Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate: A chlorinated derivative with additional functional groups.
Uniqueness
3-(2-Nitroethenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-[(E)-2-nitroethenyl]-1H-pyrrole |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)4-2-6-1-3-7-5-6/h1-5,7H/b4-2+ |
InChI Key |
NZWUDXWOUPEZMR-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CNC=C1/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CNC=C1C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)
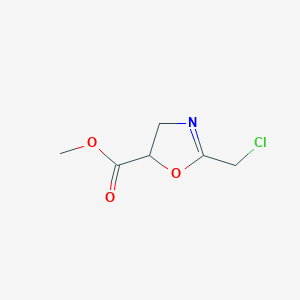
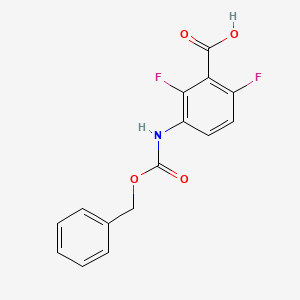
![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
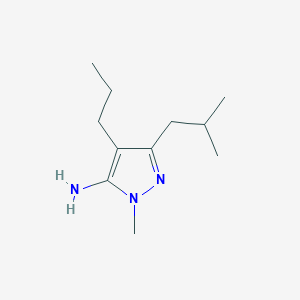
![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
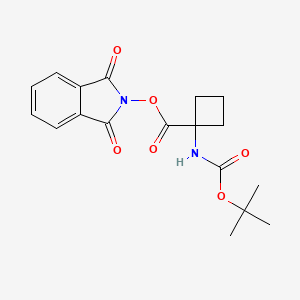
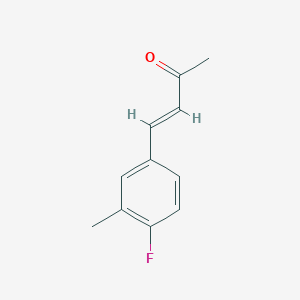

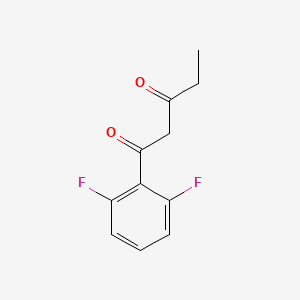
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
